molecular formula C12H12N2O2S B155897 5-Ethoxy-2-phenyloxazole-4-carbothioamide CAS No. 128242-93-3

5-Ethoxy-2-phenyloxazole-4-carbothioamide

Cat. No. B155897
M. Wt: 248.3 g/mol
InChI Key: DHJOPXLDKYOMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-phenyloxazole-4-carbothioamide, also known as EPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and cell division. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.

Biochemical And Physiological Effects

5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for 5-Ethoxy-2-phenyloxazole-4-carbothioamide research. In cancer research, future studies could focus on optimizing the synthesis method to improve the efficacy and selectivity of 5-Ethoxy-2-phenyloxazole-4-carbothioamide. In Alzheimer's disease and Parkinson's disease research, future studies could focus on developing novel formulations of 5-Ethoxy-2-phenyloxazole-4-carbothioamide that can cross the blood-brain barrier and target specific regions of the brain. Additionally, future studies could investigate the potential synergistic effects of 5-Ethoxy-2-phenyloxazole-4-carbothioamide with other compounds or therapies.

Synthesis Methods

The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbothioamide can be achieved through a multi-step process that involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole with ethyl isothiocyanate, followed by the reaction with thiosemicarbazide. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

5-Ethoxy-2-phenyloxazole-4-carbothioamide has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

128242-93-3

Product Name

5-Ethoxy-2-phenyloxazole-4-carbothioamide

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carbothioamide

InChI

InChI=1S/C12H12N2O2S/c1-2-15-12-9(10(13)17)14-11(16-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,17)

InChI Key

DHJOPXLDKYOMKT-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N

synonyms

5-Ethoxy-2-phenyloxazole-4-carbothioamide

Origin of Product

United States

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